molecular formula C18H21N3O3S B2896178 N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide CAS No. 320423-04-9

N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide

Cat. No.: B2896178
CAS No.: 320423-04-9
M. Wt: 359.44
InChI Key: NLURTSVNDDUQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-methyl-N’-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide” is a chemical compound with the molecular formula C18H21N3O3S . It is a derivative of cyclopropanecarbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a carbohydrazide group, and a 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.443 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources .

Scientific Research Applications

Asymmetric Cyclopropanations and Synthetic Applications

Research demonstrates that rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, in the presence of alkenes, leads to a very general method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode. This method highlights the versatility of sulfonamide structures in facilitating asymmetric synthesis, potentially applicable to the synthesis of complex molecules including those similar to "N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide" (Davies et al., 1996).

Medicinal Chemistry and Biological Applications

The discovery and synthesis of novel pyrazoles, incorporating sulfonamide groups, have shown significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This research area highlights the potential of sulfonamide derivatives in drug development, suggesting that compounds like "this compound" could be explored for similar biological applications (Thangarasu et al., 2019).

Antimicrobial Agents

A study aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety to act as antimicrobial agents reveals the significance of such structures in developing new therapeutic agents. This work underscores the potential of sulfonamide derivatives, including those structurally related to the compound , in antimicrobial drug development (Darwish et al., 2014).

Ionic Liquids and Electrochemical Applications

The synthesis and characterization of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, focusing on their use as ionic liquids and solid electrolytes, exemplify the application of sulfonamide structures in materials science. This research direction suggests that derivatives like "this compound" could find applications in the development of new materials for energy storage and conversion (Forsyth et al., 2006).

Properties

IUPAC Name

N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-11-15(13-7-5-4-6-8-13)19-17(16(12)25(3,23)24)21(2)20-18(22)14-9-10-14/h4-8,11,14H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURTSVNDDUQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.